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Compound of Interest

Compound Name:
Methyl 3-cyano-4-

hydroxybenzoate

Cat. No.: B180658 Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the spectral data for methyl 3-
cyano-4-hydroxybenzoate (CAS No: 156001-68-2), a key intermediate in organic synthesis. It

includes tabulated spectral data, detailed experimental protocols for its synthesis and analysis,

and a workflow visualization for its characterization.

Spectral Data Summary
The following tables summarize the key spectral data for methyl 3-cyano-4-
hydroxybenzoate, providing a quantitative basis for its identification and characterization.

Table 1: Mass Spectrometry Data
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Parameter Value Interpretation

Molecular Formula C₉H₇NO₃[1] -

Molecular Weight 177.16 g/mol [1] -

Exact Mass 177.042593085 Da[1] -

Ionization Mode Electron Ionization (EI)
Standard for volatile organic

compounds.

Molecular Ion (M⁺) m/z 177
Corresponds to the intact

molecule radical cation.

Key Fragments m/z 146
Loss of methoxy radical

(•OCH₃).

m/z 118
Loss of the ester group

(•COOCH₃).[2][3]

| | m/z 90 | Subsequent loss of carbonyl (CO) from the m/z 118 fragment. |

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3300-3100 Broad O-H stretch (phenolic)

~2960 Medium C-H stretch (methyl)

~2230 Sharp, Medium C≡N stretch (nitrile)[4]

~1700 Strong C=O stretch (ester carbonyl)[4]

~1600, ~1500 Medium-Strong C=C stretch (aromatic ring)

| ~1280 | Strong | C-O stretch (ester) |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data (Predicted)
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Chemical Shift (δ, ppm) Carbon Type Assignment

~165 Quaternary Ester Carbonyl (C=O)[5][6]

~160 Quaternary C4 (Aromatic, attached to -OH)

~135 Methine (CH) C6 (Aromatic)

~133 Methine (CH) C2 (Aromatic)

~122 Quaternary
C1 (Aromatic, attached to

ester)[5]

~115 Quaternary Nitrile (C≡N)

~116 Methine (CH) C5 (Aromatic)

~103 Quaternary C3 (Aromatic, attached to -CN)

| ~53 | Methyl (CH₃) | Methoxy (-OCH₃) |

Table 4: ¹H Nuclear Magnetic Resonance (NMR) Data

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

8.23 d 1.9 1H H-2

8.15 dd 8.7, 2.1 1H H-6

7.04 d 8.7 1H H-5

6.55 bs - 1H OH

3.92 s - 3H OCH₃

Predicted data based on similar structures and computational models.

Experimental Protocols
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Detailed methodologies for the synthesis and spectral analysis of methyl 3-cyano-4-
hydroxybenzoate are provided below.

Synthesis via Cyanation
This protocol describes the synthesis of methyl 3-cyano-4-hydroxybenzoate from methyl 4-

hydroxy-3-iodobenzoate.[7]

Materials:

Methyl 4-hydroxy-3-iodobenzoate

Copper(I) cyanide (CuCN)

Sodium cyanide (NaCN)

N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Water (H₂O)

Anhydrous sodium sulfate (Na₂SO₄)

Nitrogen gas (N₂)

Procedure:

Methyl 4-hydroxy-3-iodobenzoate (28 g, 0.1 mol) is dissolved in 100 mL of DMF in a reaction

vessel.[7]

Copper(I) cyanide (9.92 g, 0.11 mol) and sodium cyanide (0.49 g, 0.11 mol) are added to the

solution.[7]

The reaction vessel is purged with nitrogen gas to create an inert atmosphere.[7]

The mixture is heated to 105 °C with constant stirring for 18 hours.[7]
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After cooling to room temperature, the precipitate is removed by filtration, and the filter cake

is washed with ethyl acetate.[7]

The organic phases are combined and diluted with 200 mL of water.

The aqueous layer is extracted twice with 200 mL portions of ethyl acetate.[7]

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and

concentrated under reduced pressure to yield the final product.[7]

Spectral Analysis Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:

A sample of methyl 3-cyano-4-hydroxybenzoate (approximately 5-25 mg for ¹H NMR, 50-

100 mg for ¹³C NMR) is weighed and dissolved in 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃).

A small amount of an internal standard, such as tetramethylsilane (TMS), is added for

chemical shift referencing (0 ppm).

The solution is transferred to a 5 mm NMR tube.

The NMR spectrum is acquired on a spectrometer, with the number of scans adjusted to

achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy (Thin Solid Film Method):

Approximately 50 mg of solid methyl 3-cyano-4-hydroxybenzoate is placed in a small vial.

A few drops of a volatile solvent, such as methylene chloride, are added to completely

dissolve the solid.

A single, clean salt plate (e.g., NaCl or KBr) is placed on a level surface.

One or two drops of the solution are applied to the center of the salt plate.
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The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on

the plate.

The plate is placed in the sample holder of the FT-IR spectrometer and the spectrum is

recorded.

Mass Spectrometry (MS) with Electron Ionization (EI):

The sample is introduced into the mass spectrometer, typically via a direct insertion probe or

a gas chromatography (GC) inlet for volatile compounds.

In the ion source, the vaporized molecules are bombarded by a high-energy electron beam

(typically 70 eV).

This bombardment ejects an electron from the molecule, creating a positively charged

molecular ion (M⁺) and causing fragmentation.[8]

The resulting ions are accelerated into the mass analyzer, which separates them based on

their mass-to-charge ratio (m/z).

A detector records the abundance of each ion, generating the mass spectrum.

Characterization Workflow Visualization
The following diagram illustrates the logical workflow for the synthesis and structural

confirmation of methyl 3-cyano-4-hydroxybenzoate using the described spectroscopic

techniques.
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Caption: Workflow for the synthesis and spectroscopic characterization of a target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b180658?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

